molecular formula C19H21N5 B12636481 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine

9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine

Cat. No.: B12636481
M. Wt: 319.4 g/mol
InChI Key: FAINCICVOVFBHT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a benzyl group at the 9-position and a piperidin-1-ylethenyl group at the 6-position of the purine ring. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine typically involves multi-step organic reactions. One common approach starts with the preparation of 2,6-dichloropurine, which can be synthesized from xanthine or adenine . The 2,6-dichloropurine is then subjected to nucleophilic substitution reactions to introduce the benzyl and piperidin-1-ylethenyl groups at the respective positions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of purine derivatives with reduced functional groups.

Scientific Research Applications

9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and interact with cellular pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine

InChI

InChI=1S/C19H21N5/c1-3-7-16(8-4-1)13-24-15-22-18-17(20-14-21-19(18)24)9-12-23-10-5-2-6-11-23/h1,3-4,7-9,12,14-15H,2,5-6,10-11,13H2/b12-9+

InChI Key

FAINCICVOVFBHT-FMIVXFBMSA-N

Isomeric SMILES

C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C=CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.